molecular formula C8H8O B086603 Acetophenone-alpha-13C CAS No. 10383-88-7

Acetophenone-alpha-13C

Cat. No. B086603
CAS RN: 10383-88-7
M. Wt: 121.14 g/mol
InChI Key: KWOLFJPFCHCOCG-CDYZYAPPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of acetophenone derivatives, including Acetophenone-alpha-13C, often involves the acid-catalyzed transformation of precursor compounds. For instance, the methanolysis of N-hydroxy-α-oxobenzeneethanimidoyl chloride, derived from acetophenone, leads to the formation of methyl α-oxobenzeneacetate and methyl α-(hydroxyimino)benzeneacetate, where ^13C labeling can be incorporated at the alpha position to yield ^13C-labeled products, offering insights into reaction mechanisms and novel synthetic routes for related esters from acetophenone (Hameršak et al., 1999).

Molecular Structure Analysis

The molecular structure of acetophenone and its derivatives can be elucidated using techniques like X-ray crystallography and NMR spectroscopy. Studies have detailed the unique stereoelectronic characteristics of α-oxo-oxime moieties, which are structurally related to acetophenone derivatives, highlighting the (E)-configuration of oxime bonds and s-trans conformation pivotal for understanding the molecular architecture and reactivity of these compounds (Hameršak et al., 1999).

Chemical Reactions and Properties

Acetophenone-alpha-13C undergoes various chemical reactions, demonstrating its versatility as a synthon in organic chemistry. It is particularly valuable in the synthesis of heterocyclic compounds, including multicomponent reactions, where its chemical properties can be harnessed to produce a wide range of compounds with potential biological activities (Ziarani et al., 2019).

Physical Properties Analysis

The physical properties of acetophenone derivatives, including those labeled with ^13C, can be studied using NMR spectroscopy. For instance, ^13C NMR spectroscopy provides detailed information on the electronic environment of carbon atoms, offering insights into the conformational and electronic structure of the molecule. Such studies aid in understanding the steric and electronic effects influencing the chemical reactivity and physical properties of acetophenone derivatives (Buděšínský et al., 2004).

Chemical Properties Analysis

The chemical properties of acetophenone-alpha-13C, including its reactivity in various chemical reactions, are central to its applications in synthetic organic chemistry. Its involvement in oxidative coupling reactions, for example, highlights its utility in constructing complex molecular frameworks under metal-free conditions, emphasizing its role in green chemistry applications (Zhang & Wang, 2012).

Scientific Research Applications

  • Adrenergic Receptor Ligand : Acetophenone derivatives exhibit significant alpha1-adrenoreceptor blocking activity, potentially useful for treating lower urinary tract symptoms associated with benign prostatic hyperplasia. The presence of a chiral carbon in these structures enhances the diastolic activity (Huang et al., 2014).

  • Steric Hindrance and Conjugation in Nuclear Magnetic Resonance : Acetophenone derivatives are studied for their conformation and steric effects in nuclear magnetic resonance (NMR) spectroscopy, revealing insights into the relationship between structure and NMR spectral properties (Buděšínský et al., 2004).

  • Electrocatalysis in Environmental Applications : Modified sludge-derived carbons treated with acids, including phosphoric acid, show high catalytic activity for the degradation of acetophenone, which is beneficial for environmental pollution remediation (Yu et al., 2018).

  • Catalyst in Asymmetric Reactions : Beta-cyclodextrin used as a catalyst in the asymmetric reduction of acetophenone can improve selectivity and yield, demonstrating the potential for efficient synthesis of asymmetric molecules (Wan et al., 2014).

  • Natural and Synthetic Applications : Acetophenone and its derivatives have varied applications in life sciences, including as agrochemicals and drug research scaffolds, emphasizing their multifaceted roles in natural and synthetic chemistry (Zubkov & Kouznetsov, 2023).

  • Antifungal Activity : Acetophenone derivatives exhibit significant antifungal effects against phytopathogenic fungi, showing promise as potential lead structures for new fungicides (Ma et al., 2013).

  • Nematicidal Activity : Haloacetophenones, a class of aromatic ketones including acetophenone, demonstrate potent nematicidal activity against root-knot nematodes, suggesting potential for agricultural pest control (Tocco et al., 2017).

  • Synthesis of α-Ketoamides : A novel synthesis approach using acetophenone and secondary amines catalyzed by copper (II) bromide demonstrates an efficient pathway to biologically active compounds containing α-Ketoamides (Mujahidin et al., 2020).

Safety And Hazards

Acetophenone-alpha-13C is considered hazardous. It is advised to avoid contact with skin and eyes, avoid inhalation of vapour or mist, and keep away from sources of ignition .

Future Directions

There is potential for Acetophenone-alpha-13C to be used in the development of new pesticides with novel structures and unique mechanisms of action . It can also be used as a tracer for quantitation during the drug development process .

Relevant Papers There are several papers that provide more information on Acetophenone-alpha-13C. For instance, a paper titled “Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions” discusses the biological, allelochemical, and chemical properties of acetophenone . Another paper titled “A Review on Selective Production of Acetophenone from Oxidation of Ethylbenzene over Heterogeneous Catalysts in a Decade” provides details on its biogenesis and chemical synthesis .

properties

IUPAC Name

1-phenyl(113C)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O/c1-7(9)8-5-3-2-4-6-8/h2-6H,1H3/i7+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWOLFJPFCHCOCG-CDYZYAPPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[13C](=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetophenone-alpha-13C

CAS RN

10383-88-7
Record name 1-phenyl(1-13C)ethanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 1.062 g (10 mmol) of ethylbenzene, 0.205 g (1 mmol) of N-acetoxyphthalimide, 0.025 g (0.1 mmol) of cobalt(II) acetate tetrahydrate, 0.025 g (0.1 mmol) of manganese(II) acetate tetrahydrate and 15 ml of acetic acid was stirred at 130° C. in an atmosphere of air [2 MPa (gauge pressure)] for 8 hours and thereby yielded benzoic acid in a yield of 85% (analyzed by gas chromatography) with a conversion from ethylbenzene of 96%. In this procedure, acetophenone was not produced.
Quantity
1.062 g
Type
reactant
Reaction Step One
Quantity
0.205 g
Type
reactant
Reaction Step One
Quantity
0.025 g
Type
catalyst
Reaction Step One
Quantity
0.025 g
Type
catalyst
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
85%

Synthesis routes and methods II

Procedure details

A mixture of 1.062 g (10 mmol) of ethylbenzene, 0.205 g (1 mmol) of N-acetoxyphthalimide, 0.025 g (0.1 mmol) of cobalt(II) acetate tetrahydrate, 0.025 g (0.1 mmol) of manganese(II) acetate tetrahydrate and 15 ml of acetic acid was stirred at 100° C. in an atmosphere of oxygen gas (1 atm=0.1 MPa) for 8 hours and thereby yielded benzoic acid and acetophenone in yields of 86% and 5% (analyzed by gas chromatography), respectively, with a conversion from ethylbenzene of 99%.
Quantity
1.062 g
Type
reactant
Reaction Step One
Quantity
0.205 g
Type
reactant
Reaction Step One
Quantity
0.025 g
Type
catalyst
Reaction Step One
Quantity
0.025 g
Type
catalyst
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A mixture of 1.202 g (10 mmol) of isopropylbenzene, 0.205 g (1 mmol) of N-acetoxyphthalimide, 0.025 g (0.1 mmol) of cobalt(II) acetate tetrahydrate, 0.025 g (0.1 mmol) of manganese(II) acetate tetrahydrate and 15 ml of acetic acid was stirred at 100° C. in an atmosphere of oxygen gas (1 atm=0.1 MPa) for 2 hours and thereby yielded benzoic acid, acetophenone and 2-phenyl-2-propanol in yields of 5%, 30% and 12% (analyzed by gas chromatography), respectively, with a conversion from isopropylbenzene of 59%.
Quantity
1.202 g
Type
reactant
Reaction Step One
Quantity
0.205 g
Type
reactant
Reaction Step One
Quantity
0.025 g
Type
catalyst
Reaction Step One
Quantity
0.025 g
Type
catalyst
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A mixture of 1.202 g (10 mmol) of isopropylbenzene, 0.205 g (1 mmol) of N-acetoxyphthalimide, 0.025 g (0.1 mmol) of cobalt(II) acetate tetrahydrate, 0.025 g (0.1 mmol) of manganese(II) acetate tetrahydrate and 15 ml of acetic acid was stirred at 130° C. in an atmosphere of air (2 MPa) for 8 hours and thereby yielded benzoic acid, acetophenone and 2-phenyl-2-propanol in yields of 52%, 6% and 2% (analyzed by gas chromatography), respectively, with a conversion from isopropylbenzene of 68%.
Quantity
1.202 g
Type
reactant
Reaction Step One
Quantity
0.205 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
0.025 g
Type
catalyst
Reaction Step One
Quantity
0.025 g
Type
catalyst
Reaction Step One

Synthesis routes and methods V

Procedure details

0.3 mmol of N-hydroxyphthalimide and 0.3 mmol of Co(II) acetate are added at a temperature of 125° C. to 30 mmol of cumene in a round-bottomed flask having an attached reflux condenser. The reaction mixture is stirred for 8 hours at said temperature under an oxygen atmosphere of 1 bar. Not the target product, but acetophenone is obtained at a selectivity of 58.7%, 2-phenyl-2-propanol (13.1%) and phenol (10.4%) at a cumene conversion rate of 49.3%.
Quantity
0.3 mmol
Type
reactant
Reaction Step One
[Compound]
Name
Co(II) acetate
Quantity
0.3 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
13.1%
Yield
10.4%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.